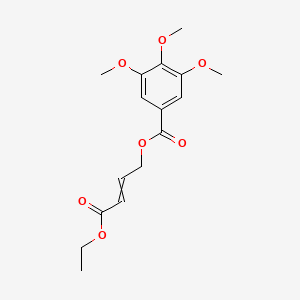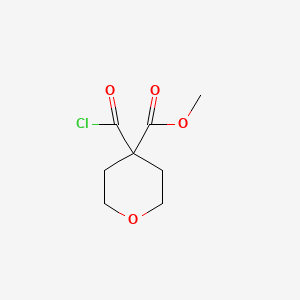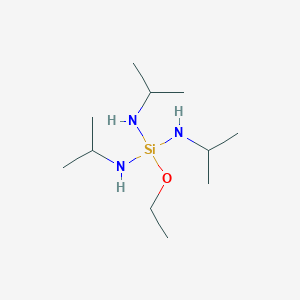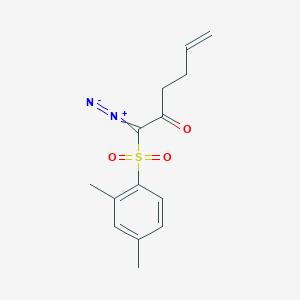![molecular formula C17H20N4O5 B14176867 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine CAS No. 922713-82-4](/img/structure/B14176867.png)
2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the 4-amino group of the cytidine base, where a 4-methylphenylcarbamoyl group is attached
准备方法
The synthesis of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using standard protecting groups such as silyl ethers.
Carbamoylation: The protected 2’-deoxycytidine is then reacted with 4-methylphenyl isocyanate under mild conditions to form the carbamoyl derivative.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine.
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the 4-methylphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: The compound is studied for its potential to interfere with DNA replication and repair processes, making it a useful tool in molecular biology research.
Industry: The compound can be used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine involves its incorporation into DNA during replication. The presence of the 4-methylphenylcarbamoyl group can hinder the normal function of DNA polymerases, leading to the termination of DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
相似化合物的比较
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound, which lacks the 4-methylphenylcarbamoyl modification.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and certain cancers.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties.
The uniqueness of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine lies in its specific modification, which can confer unique biological properties and potential therapeutic applications not seen with other nucleoside analogs.
属性
CAS 编号 |
922713-82-4 |
|---|---|
分子式 |
C17H20N4O5 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H20N4O5/c1-10-2-4-11(5-3-10)18-16(24)19-14-6-7-21(17(25)20-14)15-8-12(23)13(9-22)26-15/h2-7,12-13,15,22-23H,8-9H2,1H3,(H2,18,19,20,24,25)/t12-,13+,15+/m0/s1 |
InChI 键 |
CNRFIOABQWZFRY-GZBFAFLISA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)



![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)

![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)


![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)


